molecular formula C9H4F3NO B2931118 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one CAS No. 1020087-32-4

6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Cat. No. B2931118
CAS RN: 1020087-32-4
M. Wt: 199.132
InChI Key: KEOLWQHYWNESLY-UHFFFAOYSA-N
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Description

6,7,8-Trifluoro-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C9H4F3NO. It has a molecular weight of 199.13 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one involves refluxing the compound in diphenyl ether for 0.5 hours . The reaction mixture is then carefully poured into hexanes, and the resulting suspension is allowed to cool to room temperature. The suspension is filtered to give 6,7,8-Trifluoroquinolin-4(1H)-one as a very fine amorphous grey-white solid .


Molecular Structure Analysis

The InChI code for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one is 1S/C9H4F3NO/c10-5-3-4-6(14)1-2-13-9(4)8(12)7(5)11/h1-3H,(H,13,14) .


Physical And Chemical Properties Analysis

6,7,8-Trifluoro-1,4-dihydroquinolin-4-one is a powder at room temperature . The boiling point of this compound is not specified .

Safety and Hazards

The safety information for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

6,7,8-trifluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-5-3-4-6(14)1-2-13-9(4)8(12)7(5)11/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOLWQHYWNESLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=C(C=C2C1=O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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